molecular formula C11H8ClF2N3 B1491366 6-chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine CAS No. 1457792-30-1

6-chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine

Cat. No. B1491366
CAS RN: 1457792-30-1
M. Wt: 255.65 g/mol
InChI Key: RNFYRZVQPCRRDU-UHFFFAOYSA-N
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Description

“6-chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H8ClF2N3. It’s a derivative of pyrimidinamine, a class of compounds that have shown promise in various fields, including as potential antitubercular agents .


Synthesis Analysis

The synthesis of similar pyrimidinamine derivatives has been described in the literature . Typically, the appropriate amines are dissolved in isopropanol, and concentrated HCl is added. The mixtures are then refluxed for several hours, allowed to reach room temperature, and water is added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of “6-chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a 2,4-difluorobenzyl group, and an amine group.


Chemical Reactions Analysis

While specific chemical reactions involving “6-chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine” are not available in the retrieved data, pyrimidinamine derivatives are known to participate in various chemical reactions. For instance, they can be synthesized from aminothiophene carboxylates and urea .

Future Directions

Pyrimidinamine derivatives, including “6-chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine”, hold promise for future research and development. They have shown potential as antitubercular agents, and their unique mode of action makes them interesting targets for further study .

properties

IUPAC Name

6-chloro-N-[(2,4-difluorophenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF2N3/c12-10-4-11(17-6-16-10)15-5-7-1-2-8(13)3-9(7)14/h1-4,6H,5H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFYRZVQPCRRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2,4-difluorobenzyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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